Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate aldehyde under acidic or basic conditions. The reaction is followed by cyclization to form the pyrrole ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The ethoxy and formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can affect the compound’s biological activity and its role in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the formyl and ethoxy groups.
Methyl 4-methyl-1H-pyrrole-2-carboxylate: Similar but lacks the ethoxy and formyl groups.
Uniqueness
Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both ethoxy and formyl groups, which provide additional sites for chemical modification and potential biological activity .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-4-15-9-6(2)11-8(7(9)5-12)10(13)14-3/h5,11H,4H2,1-3H3 |
InChI Key |
YEJNZXCXQQDDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(NC(=C1C=O)C(=O)OC)C |
Origin of Product |
United States |
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